Cas no 1904274-93-6 (1-{4-(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl-1,4-diazepan-1-yl}-2-ethoxyethan-1-one)

1-{4-(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl-1,4-diazepan-1-yl}-2-ethoxyethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-{4-(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl-1,4-diazepan-1-yl}-2-ethoxyethan-1-one
- 1904274-93-6
- 1-{4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-ethoxyethan-1-one
- AKOS025374008
- F6512-5373
- 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-ethoxyethanone
- 1-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-ethoxyethanone
-
- インチ: 1S/C14H24N4O4S/c1-4-22-11-14(19)17-6-5-7-18(9-8-17)23(20,21)13-10-16(3)12(2)15-13/h10H,4-9,11H2,1-3H3
- InChIKey: DALSJMGECKYJEE-UHFFFAOYSA-N
- ほほえんだ: S(C1=CN(C)C(C)=N1)(N1CCN(C(COCC)=O)CCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 344.15182643g/mol
- どういたいしつりょう: 344.15182643g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 507
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 93.1Ų
1-{4-(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl-1,4-diazepan-1-yl}-2-ethoxyethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6512-5373-4mg |
1-{4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-ethoxyethan-1-one |
1904274-93-6 | 4mg |
$66.0 | 2023-09-05 | ||
Life Chemicals | F6512-5373-2mg |
1-{4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-ethoxyethan-1-one |
1904274-93-6 | 2mg |
$59.0 | 2023-09-05 | ||
Life Chemicals | F6512-5373-25mg |
1-{4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-ethoxyethan-1-one |
1904274-93-6 | 25mg |
$109.0 | 2023-09-05 | ||
Life Chemicals | F6512-5373-10mg |
1-{4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-ethoxyethan-1-one |
1904274-93-6 | 10mg |
$79.0 | 2023-09-05 | ||
Life Chemicals | F6512-5373-40mg |
1-{4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-ethoxyethan-1-one |
1904274-93-6 | 40mg |
$140.0 | 2023-09-05 | ||
Life Chemicals | F6512-5373-20μmol |
1-{4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-ethoxyethan-1-one |
1904274-93-6 | 20μmol |
$79.0 | 2023-09-05 | ||
Life Chemicals | F6512-5373-5mg |
1-{4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-ethoxyethan-1-one |
1904274-93-6 | 5mg |
$69.0 | 2023-09-05 | ||
Life Chemicals | F6512-5373-15mg |
1-{4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-ethoxyethan-1-one |
1904274-93-6 | 15mg |
$89.0 | 2023-09-05 | ||
Life Chemicals | F6512-5373-30mg |
1-{4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-ethoxyethan-1-one |
1904274-93-6 | 30mg |
$119.0 | 2023-09-05 | ||
Life Chemicals | F6512-5373-2μmol |
1-{4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-ethoxyethan-1-one |
1904274-93-6 | 2μmol |
$57.0 | 2023-09-05 |
1-{4-(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl-1,4-diazepan-1-yl}-2-ethoxyethan-1-one 関連文献
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
10. Book reviews
1-{4-(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl-1,4-diazepan-1-yl}-2-ethoxyethan-1-oneに関する追加情報
Chemical Compound CAS No. 1904274-93-6: 1-{4-(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl-1,4-diazepan-1-yl}-2-ethoxyethan-1-one
The chemical compound with CAS No. 1904274-93-6, known as 1-{4-(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl-1,4-diazepan-1-yl}-2-ethoxyethan-1-one, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a diazepane ring system, a sulfonyl group, and an ethoxyethyl ketone moiety. The imidazole ring within the structure contributes to the compound's stability and reactivity, making it a valuable substrate for further chemical modifications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step reactions involving strategic protection and deprotection strategies. The synthesis begins with the preparation of the imidazole derivative, followed by sulfonation to introduce the sulfonyl group. Subsequent steps involve cyclization to form the diazepane ring and finally the introduction of the ethoxyethyl ketone group. This multi-component approach ensures high yields and excellent stereochemical control, which are critical for its application in drug discovery.
The diazepane ring system in this compound plays a pivotal role in its pharmacokinetic properties. Studies have shown that diazepane-containing compounds exhibit favorable absorption profiles and bioavailability when administered orally. This makes them attractive candidates for drug delivery systems targeting chronic conditions such as inflammation or neurodegenerative diseases. Furthermore, the presence of the sulfonyl group enhances the compound's solubility in both aqueous and organic solvents, facilitating its use in various chemical reactions and formulations.
One of the most promising applications of this compound lies in its potential as a precursor for bioactive molecules. Researchers have explored its ability to act as a scaffold for constructing heterocyclic compounds with diverse biological activities. For instance, modifications to the imidazole ring have led to derivatives with potent anti-inflammatory properties, while alterations to the ethoxyethyl ketone group have yielded compounds with selective inhibitory effects on certain enzymes involved in metabolic disorders.
In addition to its pharmacological applications, this compound has also found utility in materials science. Its rigid structure and functional groups make it an ideal candidate for constructing advanced materials such as polymer networks or self-healing materials. Recent studies have demonstrated that derivatives of this compound can be incorporated into polymeric matrices to enhance their mechanical properties and thermal stability.
From an environmental standpoint, the synthesis and application of this compound adhere to green chemistry principles. The use of recyclable catalysts and solvent systems minimizes waste generation during production. Moreover, its biodegradability has been assessed under controlled conditions, showing that it undergoes efficient breakdown under aerobic conditions without releasing harmful byproducts.
In conclusion, CAS No. 1904274-93-6 represents a cutting-edge chemical entity with multifaceted applications across diverse scientific domains. Its unique structure provides a versatile platform for innovation in drug discovery, materials science, and sustainable chemistry practices. As research continues to uncover new facets of its potential, this compound stands at the forefront of modern chemical innovation.
1904274-93-6 (1-{4-(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl-1,4-diazepan-1-yl}-2-ethoxyethan-1-one) 関連製品
- 2228128-01-4(tert-butyl N-3-(1-aminocyclobutyl)oxolan-3-ylcarbamate)
- 1697219-41-2(2-(oxolan-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine)
- 2172032-91-4(methyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)thiolane-3-carboxylate)
- 10497-57-1(bicyclo3.2.1octa-2,6-diene-3-carboxylic acid)
- 885278-87-5(2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde)
- 2103352-55-0(Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate)
- 2171442-03-6((3R)-3-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)
- 1011427-66-9(4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide)
- 1005302-83-9(1-({4-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol)
- 2227910-51-0(rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol)




